molecular formula C10H8FNO B1270042 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 441715-30-6

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1270042
M. Wt: 177.17 g/mol
InChI Key: ZBZJEWSFESAGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indole derivatives often involves catalyzed reactions. For instance, copper-catalyzed oxidative coupling reactions have been employed for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from amidines and α,β-unsaturated aldehydes, highlighting the efficiency and atom economy of modern synthetic methods (Li et al., 2015). Similarly, gold-catalyzed cycloisomerizations have been utilized for the preparation of 1H-indole-2-carbaldehydes, demonstrating the versatility of precious metal catalysis in indole chemistry (Kothandaraman et al., 2011).

Molecular Structure Analysis

The structure of indole derivatives, including those similar to 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde, can be elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These techniques confirm the presence of the indole core and substituents, providing insight into the electronic and spatial configuration critical for their reactivity and properties.

Chemical Reactions and Properties

Indole derivatives undergo a wide range of chemical reactions. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols forms new heterocyclic compounds, showcasing the reactivity of the indole moiety towards nucleophilic substitution and cyclization reactions (Vikrishchuk et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis of 3-Fluoropyrroles : A study explored the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are related to the synthesis of various new 3-fluorinated pyrroles (Surmont et al., 2009).
  • Synthesis of Indole Derivatives : The synthesis of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone was detailed, showcasing the formation of molecules paired by aminocarbonyl hydrogen bonds (Ali et al., 2005).

Catalytic and Biological Activities

  • Catalytic Activity : A study on nickel ferrite nanoparticles showed their catalytic activity in synthesizing 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. These derivatives were screened for anti-oxidant and anti-microbial activity (Rao et al., 2019).
  • Anti-Cancer Activity : The synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones was conducted in a water-mediated process. These compounds were evaluated for their in vitro anti-cancer activity in HepG2 cell lines (Reddy & Reddy, 2020).

Novel Applications and Interactions

  • Indole-Based Sensor for Hydrogen Sulfate Ion : A study highlighted the development of a simple indole-based receptor as a selective turn-on fluorescent sensor for HSO4(-) ions (Wan et al., 2014).
  • Synthesis of Carbazoles and Indoles : Copper-catalyzed three-component formal [3+1+2] benzannulation reactions were developed for the synthesis of various carbazoles and indoles, demonstrating high yield and wide substrate scope (Guo et al., 2020).

Safety And Hazards

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes the following precautionary statements: P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

Given the importance of 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde in the synthesis of biologically active compounds and its potential in the synthesis of diverse heterocyclic derivatives , future research could focus on exploring its potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

5-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZJEWSFESAGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362540
Record name 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

CAS RN

441715-30-6
Record name 5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-methyl-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting 5-fluoro-1H-indole-3-carboxaldehyde (0.3 g, 1.8 mmole) for the ethyl indole-2-carboxylate, the title compound (0.16 g, 50%) was prepared as a viscous oil: MS (ES) m/e 178 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In DMF (100 ml) was dissolved 5-fluoroindol-3-carbaldehyde (5.17 g, 36.7 mmol). To the resulting solution was added sodium hydride (60% in oil, 1.39 g, 34.9 mmol) in portions under stirring at 0° C. After the reaction mixture was stirred at the same temperature for 1 hour, methyl iodide (4.57 ml, 73.4 mmol) was added thereto at 0° C. The resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was poured in 1N HCl, followed by extraction with ether. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent. The residue was crystallized by adding thereto chloroform/hexane. The crystals thus precipitated were collected by filtration under reduced pressure and dried under reduced pressure to give 5-fluoro-1-methylindole-3-carbaldehyde (2.53 g, 39%) as a white crystalline powder.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
5.17 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 4
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Citations

For This Compound
1
Citations
H Fei, J Yu, Y Jiang, H Guo, J Cheng
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.